Cas no 941921-83-1 (2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide)

2-({4-(Cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide is a synthetic organic compound featuring a thiazole core functionalized with cyclopropylcarbamoyl and 4-fluorophenylacetamide moieties. Its molecular structure incorporates a sulfanyl linker, enhancing its potential as an intermediate in medicinal chemistry applications. The presence of the cyclopropyl group may contribute to metabolic stability, while the 4-fluorophenyl moiety could influence binding affinity in biologically active systems. This compound is of interest for research in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise modifications, making it a versatile scaffold for further derivatization in pharmaceutical studies.
2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide structure
941921-83-1 structure
Product name:2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
CAS No:941921-83-1
MF:C16H16FN3O2S2
Molecular Weight:365.445544242859
CID:6554015

2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
    • N-cyclopropyl-2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
    • インチ: 1S/C16H16FN3O2S2/c17-10-1-3-11(4-2-10)19-15(22)9-24-16-20-13(8-23-16)7-14(21)18-12-5-6-12/h1-4,8,12H,5-7,9H2,(H,18,21)(H,19,22)
    • InChIKey: OVOPWMNIHVHTPN-UHFFFAOYSA-N
    • SMILES: C(NC1CC1)(=O)CC1=CSC(SCC(NC2=CC=C(F)C=C2)=O)=N1

2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2335-0720-3mg
2-({4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
941921-83-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2335-0720-15mg
2-({4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
941921-83-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2335-0720-30mg
2-({4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
941921-83-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2335-0720-50mg
2-({4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
941921-83-1 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2335-0720-25mg
2-({4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
941921-83-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2335-0720-2μmol
2-({4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
941921-83-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2335-0720-10mg
2-({4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
941921-83-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2335-0720-20μmol
2-({4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
941921-83-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2335-0720-100mg
2-({4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
941921-83-1 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2335-0720-10μmol
2-({4-[(cyclopropylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide
941921-83-1 90%+
10μl
$69.0 2023-05-16

2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide 関連文献

2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamideに関する追加情報

Professional Introduction to Compound with CAS No. 941921-83-1 and Product Name: 2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

The compound with the CAS number 941921-83-1 and the product name 2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a thiazole ring, a cyclopropylcarbamoyl group, and a 4-fluorophenylacetamide moiety makes this molecule a promising candidate for further investigation in drug discovery and development.

In recent years, there has been a growing interest in the development of novel therapeutic agents that target various diseases, including cancer, inflammation, and infectious diseases. The structural complexity of this compound suggests that it may possess multiple pharmacophores, which could contribute to its ability to interact with different biological targets. Specifically, the thiazole ring is known for its presence in numerous bioactive molecules and has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a cyclopropylcarbamoyl group into the molecular framework may enhance the metabolic stability and binding affinity of the compound towards its intended targets.

The 4-fluorophenylacetamide moiety is another critical feature of this compound that warrants further exploration. Fluorinated aromatic compounds are frequently employed in medicinal chemistry due to their ability to improve pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Additionally, fluorine atoms can modulate electronic effects and hydrogen bonding interactions, thereby influencing the binding affinity and selectivity of drug candidates. The combination of these structural elements in 2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide suggests that it may exhibit potent activity against a range of biological targets.

Recent studies have highlighted the importance of rational drug design in developing novel therapeutic agents. Computational modeling techniques, such as molecular docking and quantum mechanics calculations, have been instrumental in predicting the binding modes and interactions of small molecules with biological targets. These methods have enabled researchers to optimize the structure of drug candidates for improved efficacy and reduced toxicity. In the case of 2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide, computational studies could provide valuable insights into its potential interactions with enzymes, receptors, and other biomolecules involved in disease pathways.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves key transformations such as nucleophilic substitution, condensation reactions, and cyclization processes. Each step must be carefully optimized to ensure high yields and purity. Advances in synthetic methodologies have made it possible to construct complex molecular architectures with increasing efficiency and precision. The development of novel catalysts and reaction conditions has further facilitated the synthesis of challenging compounds like this one.

In conclusion, the compound with CAS number 941921-83-1 and the product name 2-({4-(cyclopropylcarbamoyl)methyl-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamide holds great promise as a lead compound for further pharmaceutical development. Its unique structural features and potential biological activities make it an attractive candidate for investigation in various therapeutic areas. Future studies should focus on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and evaluating its efficacy in preclinical models. With continued research efforts, this compound could contribute significantly to the advancement of modern medicine.

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